An In-Depth Technical Guide to the Discovery and Isolation of Phenazostatin B from Streptomyces sp.
An In-Depth Technical Guide to the Discovery and Isolation of Phenazostatin B from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazostatin B, a dimeric phenazine natural product, has garnered interest within the scientific community for its notable neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Phenazostatin B from its microbial source, Streptomyces sp. 833. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding and enable further research and development efforts.
Introduction
Phenazostatin B belongs to the phenazine class of nitrogen-containing heterocyclic compounds, which are known for their diverse biological activities. Discovered as a secondary metabolite of Streptomyces sp. 833, Phenazostatin B has demonstrated significant potential as a neuroprotective agent. It effectively scavenges free radicals and protects neuronal cells from glutamate-induced toxicity, highlighting its therapeutic potential for neurodegenerative disorders. This document serves as a technical resource, consolidating the available scientific data on the discovery and isolation of this promising bioactive compound.
Discovery of Phenazostatin B
Phenazostatin B was first reported by Kim et al. in 1997, following a screening program for novel neuronal cell protecting substances from microbial sources.[1] The producing organism was identified as Streptomyces sp. strain 833. The compound was isolated from the culture broth of this bacterium and was found to exhibit potent protective effects on N18-RE-105 neuronal cells against glutamate-induced neurotoxicity.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of Phenazostatin B is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₆N₄O₄ | [2] |
| Molecular Weight | 530.6 g/mol | [2] |
| Appearance | Yellowish powder | |
| Solubility | Soluble in methanol, ethyl acetate, and chloroform | [3] |
| Neuroprotective Activity (EC₅₀) | 0.33 µM (inhibition of glutamate toxicity in N18-RE-105 cells) | [1] |
| Free Radical Scavenging Activity | Demonstrated | [1] |
Experimental Protocols
This section details the methodologies for the fermentation of Streptomyces sp. 833, and the subsequent isolation and purification of Phenazostatin B.
Fermentation of Streptomyces sp. 833
The production of Phenazostatin B is achieved through submerged fermentation of Streptomyces sp. 833. While the exact media composition and fermentation parameters for this specific strain are not publicly detailed, a general protocol for phenazine production in Streptomyces can be adapted.
General Fermentation Protocol:
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Inoculum Preparation: A seed culture of Streptomyces sp. 833 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a mycelial suspension of the bacterium. The culture is incubated on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 28-30°C) for 2-3 days.
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Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
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Incubation: The production culture is incubated under controlled conditions (temperature, pH, aeration) for an extended period (e.g., 7-10 days) to allow for the biosynthesis and accumulation of Phenazostatin B.
Isolation and Purification of Phenazostatin B
The following protocol outlines the steps for extracting and purifying Phenazostatin B from the fermentation broth.
Isolation and Purification Workflow:
Caption: Workflow for the isolation and purification of Phenazostatin B.
Detailed Protocol:
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Extraction:
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The culture broth is separated from the mycelium by centrifugation.
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The supernatant is then extracted multiple times with an equal volume of ethyl acetate.[4]
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The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
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Silica Gel Chromatography:
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The crude extract is subjected to silica gel column chromatography.
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The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
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Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing Phenazostatin B.
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Preparative High-Performance Liquid Chromatography (HPLC):
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The fractions containing Phenazostatin B are pooled, concentrated, and further purified by preparative HPLC.
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A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution.
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The peak corresponding to Phenazostatin B is collected, and the solvent is evaporated to yield the pure compound.
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Structure Elucidation Data
The structure of Phenazostatin B was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data for Phenazostatin B, as reported by Maskey et al. (2003) in CDCl₃, are presented below.[3]
¹H NMR Data (CDCl₃):
| Position | Chemical Shift (δ, ppm) |
| H-2 | 1.55 (d, 6.9) |
| H-3 | 4.60 (dq, 6.9, 5.7) |
| H-4' | 1.45 (d, 6.9) |
| H-5' | 4.75 (dq, 6.9, 5.7) |
| H-7 | 8.20 (dd, 7.0, 1.5) |
| H-8 | 7.82 (ddd, 8.5, 7.0, 1.5) |
| H-9 | 7.82 (ddd, 8.5, 7.0, 1.5) |
| H-10 | 8.20 (dd, 8.5, 1.5) |
| H-2' | 8.18 (dd, 7.0, 1.5) |
| H-3' | 7.79 (ddd, 8.5, 7.0, 1.5) |
| H-4' | 7.79 (ddd, 8.5, 7.0, 1.5) |
| H-5' | 8.18 (dd, 8.5, 1.5) |
| 1-COOCH₃ | 4.10 (s) |
| 6'-COOCH₃ | 4.09 (s) |
¹³C NMR Data (CDCl₃):
| Position | Chemical Shift (δ, ppm) |
| C-1 | 141.8 |
| C-2 | 43.1 |
| C-3 | 39.8 |
| C-4 | 143.4 |
| C-4a | 141.5 |
| C-5a | 141.1 |
| C-6 | 129.0 |
| C-7 | 130.1 |
| C-8 | 129.9 |
| C-9 | 131.6 |
| C-10 | 128.9 |
| C-10a | 143.2 |
| C-1' | 141.7 |
| C-2' | 128.8 |
| C-3' | 131.5 |
| C-4' | 129.8 |
| C-5' | 130.0 |
| C-5a' | 141.0 |
| C-6' | 128.9 |
| C-7' | 15.9 |
| C-8' | 20.9 |
| C-9a' | 143.1 |
| C-10a' | 141.4 |
| 1-COOCH₃ | 166.8 |
| 6'-COOCH₃ | 166.7 |
| 1-COOCH₃ | 52.8 |
| 6'-COOCH₃ | 52.7 |
Mass Spectrometry (MS)
Biosynthesis of Phenazostatin B
The biosynthesis of phenazines in Streptomyces generally proceeds through the shikimic acid pathway. While a specific biosynthetic gene cluster for Phenazostatin B has not been explicitly detailed, the general pathway provides a framework for its formation.
Caption: Generalized biosynthetic pathway of Phenazostatin B.
The core phenazine structure is synthesized from chorismic acid, a key intermediate in the shikimic acid pathway. A series of enzymes encoded by the phz gene cluster catalyze the conversion of chorismic acid to the basic phenazine scaffold. Subsequent enzymatic modifications, including dimerization and esterification, are presumed to lead to the final structure of Phenazostatin B.
Conclusion
Phenazostatin B represents a valuable natural product with significant neuroprotective activity. This technical guide has provided a detailed overview of its discovery from Streptomyces sp. 833, including protocols for its isolation and purification, and key analytical data for its characterization. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, drug discovery, and neuropharmacology, enabling further investigation into the therapeutic potential of this fascinating molecule.
References
- 1. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenazostatin B | C32H26N4O4 | CID 9984473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. banglajol.info [banglajol.info]
